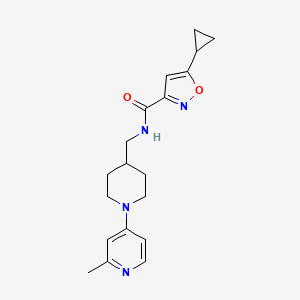
5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. Isoxazole derivatives have been extensively studied due to their wide range of biological activities, including herbicidal properties as seen in the design of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides . These compounds have been synthesized for their potential use in agriculture to control weed growth.
Synthesis Analysis
The synthesis of isoxazole derivatives typically involves the formation of the isoxazole ring through cycloaddition reactions. For instance, the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides was achieved by reacting 5-cyclopropylisoxazole-4-carboxylic acid with substituted benzylamines . Another example is the synthesis of 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, which was synthesized by cycloaddition of carbethoxyformonitrile oxide to a precursor followed by hydrolysis . These methods demonstrate the versatility of isoxazole synthesis, which can be tailored to produce a wide variety of functionalized compounds.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring, which can be further substituted with various functional groups. The structure of these compounds is typically confirmed using spectroscopic techniques such as NMR and MS . For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using X-ray diffraction, which provided detailed information about bond lengths and angles .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, including ring-opening reactions. For instance, the herbicidal activity of certain isoxazole derivatives was attributed to their ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) after undergoing ring-opening . Additionally, the formal [3 + 2] cycloaddition reactions can be used to create functionalized pyrrole-3-carboxamide derivatives from isoxazol-5-amines, demonstrating the reactivity of the isoxazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The biological activity of these compounds, such as herbicidal and anti-inflammatory effects, is also a significant aspect of their chemical properties. For example, certain isoxazole derivatives have shown high inhibition against specific weeds and displayed postemergence herbicidal activity . The prodrug properties of some isoxazole derivatives, as seen in the metabolism of 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide to an anti-inflammatory agent, highlight their potential in medicinal chemistry .
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Diverse Directions of Heterocyclizations Involving Derivatives : Research on heterocyclization reactions involving derivatives of 5-aminopyrazoles and N-arylmaleimides shows that cyclizations can yield mixtures of regio-isomeric compounds. These findings are crucial for developing new synthetic routes for heterocyclic compounds with potential pharmaceutical applications (Rudenko et al., 2011).
Synthesis of PET Tracers for Imaging of Enzymes in Neuroinflammation : The synthesis of specific PET tracers, such as N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, demonstrates the application of complex organic syntheses in developing tools for medical imaging, specifically targeting enzymes involved in neuroinflammation (Wang et al., 2018).
Chemical Structure Analysis and Pharmacological Potential
Characterization and Biological Evaluation of Polyhydroquinoline Core Moiety : A study on the synthesis, characterization, and biological evaluation of a polyhydroquinoline core moiety emphasizes the significance of molecular docking and pharmacokinetic studies in identifying new compounds with antimicrobial, antitubercular, and antimalarial activities. This research highlights the intersection of synthetic chemistry, computational biology, and pharmacology (Sapariya et al., 2017).
Inhibitor Enantiomers Against Histone Lysine Demethylase 5A : Insights into the action of inhibitor enantiomers against Histone Lysine Demethylase 5A shed light on the chiral differences in biological activities, providing a basis for the design of more effective inhibitors. This research underscores the importance of stereochemistry in drug design and development (Horton et al., 2018).
Novel Synthetic Pathways and Chemical Properties
Synthesis of Aza-bicyclic 2-isoxazolines : The development of novel aza-bicyclic 2-isoxazolines through a 1,3-dipolar cycloaddition reaction showcases innovative approaches to the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals (Almeida et al., 2009).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results. As a general rule, all chemicals should be handled with appropriate safety precautions.
Future Directions
The future directions for this compound are not specified in the search results. However, given its structural similarity to a synthetic farnesoid X receptor (FXR) agonist3, it could potentially be explored for its effects on cholesterol levels or other related biological activities.
Please note that this analysis is based on the information available in the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
5-cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-10-16(4-7-20-13)23-8-5-14(6-9-23)12-21-19(24)17-11-18(25-22-17)15-2-3-15/h4,7,10-11,14-15H,2-3,5-6,8-9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMSTGRFGNIVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2525012.png)
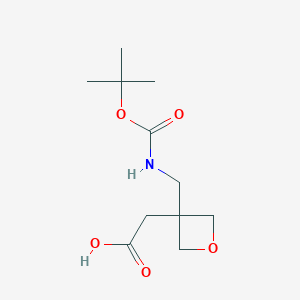
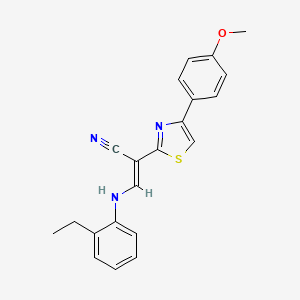
![3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B2525019.png)
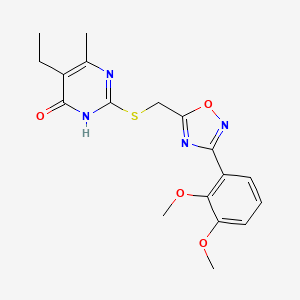
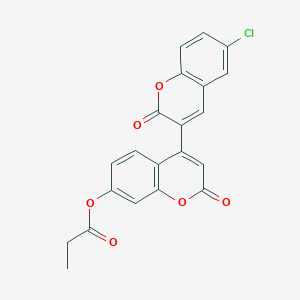
![1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2525024.png)
![[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol](/img/structure/B2525027.png)
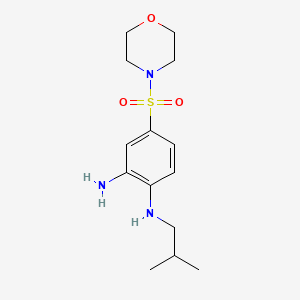
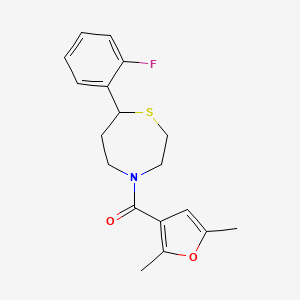
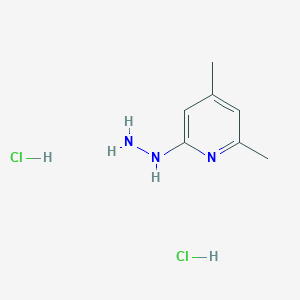
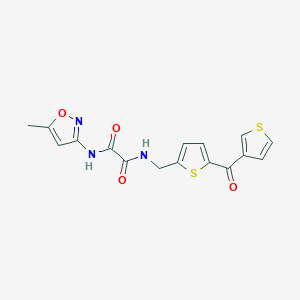
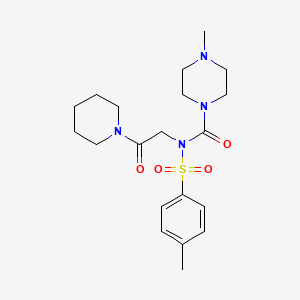
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2525035.png)